An In-depth Technical Guide to the Fundamental Properties of Pyromellitic Diimide
An In-depth Technical Guide to the Fundamental Properties of Pyromellitic Diimide
For Researchers, Scientists, and Drug Development Professionals
Pyromellitic diimide (PMDI) is a highly stable, planar aromatic compound that serves as a fundamental building block in the development of advanced materials. Its robust chemical and thermal properties, coupled with its electron-accepting nature, make it a molecule of significant interest in fields ranging from polymer chemistry and materials science to electronics. This guide provides a comprehensive overview of the core properties of pyromellitic diimide, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical behavior.
Core Properties of Pyromellitic Diimide
Pyromellitic diimide's key characteristics stem from its rigid, π-conjugated structure. It is known for its high thermal stability, excellent chemical resistance, and distinct electronic properties, making it a valuable component in the synthesis of polyimides and other high-performance polymers.[1] Aromatic diimides like PMDI are recognized for their dimensional stability and good mechanical and electronic properties.[1]
Physical and Chemical Properties
The fundamental physical and chemical properties of pyromellitic diimide are summarized in the table below, providing a quantitative look at its key characteristics.
| Property | Value | References |
| Molecular Formula | C₁₀H₄N₂O₄ | [2] |
| Molecular Weight | 216.15 g/mol | [2] |
| Melting Point | >320 °C | [2][3][4] |
| Density | ~1.64 - 1.719 g/cm³ | [2][3][4] |
| Appearance | Powder | |
| CAS Number | 2550-73-4 | [2] |
| EINECS Number | 219-852-1 | [5] |
Electrochemical Properties
Pyromellitic diimide and its derivatives are electrochemically active, capable of undergoing reversible reduction processes. This redox behavior is central to their application in organic electronics and energy storage.[6][7] The core pyromellitic diimide structure is a strong electron acceptor.[6]
The electrochemical characteristics of a PDI-TEMPO bipolar molecule, which incorporates the pyromellitic diimide moiety, were investigated using cyclic voltammetry. The molecule exhibited three reversible redox events. The two redox couples at lower potentials are associated with the PDI moiety, while the one at a higher potential corresponds to the TEMPO moiety.[8] In a 0.1 M TBAPF₆/ACN electrolyte, the half-redox potentials were observed at -1.72 V, -1.17 V, and 0.45 V versus Ag/Ag+.[8]
| Derivative/System | Redox Potentials (vs. Ag/Ag+) | Electrolyte | Reference |
| Pyromellitic Dianhydride | -1.46 V, -0.83 V | 0.1 M TBAPF₆/ACN | [8] |
| PDI-TEMPO | -1.72 V, -1.17 V, 0.45 V | 0.1 M TBAPF₆/ACN | [8] |
| PDI-TEMPO | -1.83 V, -1.14 V, 0.39 V | 0.1 M TBAPF₆/DMF | [8] |
Thermal Stability
Pyromellitic diimide-based materials are renowned for their exceptional thermal stability. For instance, crosslinked polymers of pyromellitic diimide functionalized with ethylene (B1197577) glycol chains (PMDI-EG) exhibit high thermal stability with an onset temperature of approximately 360 °C.[7] The glass transition temperature (Tg) for PMDI-EG is reported to be 130 °C.[7] This high thermal resistance is a critical attribute for applications in demanding environments, such as in aerospace and electronics.[9]
Crystal Structure
The crystal structure of pyromellitic diimide derivatives reveals a planar central moiety.[10][11] In N,N'-dibenzylpyromellitic diimide, the molecule is located about a crystallographic inversion center, rendering the pyromellitic diimide core planar.[10][11] The terminal phenyl groups are oriented away from each other in an elongated S-shaped conformation.[10][11] Similarly, N,N'-didecylpyromellitic diimide also has a center of the molecule on a crystallographic inversion center, with the decyl chains pointing in opposite directions, resulting in a rod-shaped conformation.[12][13] The planarity of the core and the packing of the molecules in the crystal lattice are influenced by weak intermolecular interactions such as C—H⋯O hydrogen bonds and C—H⋯π interactions.[10][11]
Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of pyromellitic diimide and its derivatives. Below are protocols for key experimental procedures.
Synthesis of N,N'-Disubstituted Pyromellitic Diimides
A common method for the synthesis of N,N'-disubstituted pyromellitic diimides involves the reaction of pyromellitic dianhydride with a primary amine.
Example: Synthesis of N,N´-bis(4-pyridyl)-pyromellitic diimide [14]
-
Reactants: Pyromellitic dianhydride (1,2,4,5-benzenetetracarboxylic dianhydride) and 4-aminopyridine (B3432731).
-
Solvent: Anhydrous dimethylformamide (DMF).
-
Procedure:
-
Add pyromellitic dianhydride (4.6 mmol) and 4-aminopyridine (11.5 mmol) to a three-neck flask.
-
Add 50 mL of anhydrous DMF under a nitrogen atmosphere.
-
Reflux the solution at 130°C for 24 hours under a nitrogen atmosphere.
-
Cool the reaction mixture in an ice bath.
-
Filter the resulting white slurry.
-
Wash the product with dichloromethane (B109758) (CH₂Cl₂) and acetone.
-
Alternative "Green" Synthesis using Imidazole [14]
-
Reactants: Pyromellitic dianhydride and 4-aminopyridine.
-
Solvent/Catalyst: Molten imidazole.
-
Procedure:
-
Combine pyromellitic dianhydride (1.88 mmol) and 4-aminopyridine (5.77 mmol) in 2.0 g of molten imidazole.
-
Heat the mixture at 120°C for 30 minutes.
-
Chemical Imidization for Polymer Synthesis
For the synthesis of polyimides, a two-step process involving the formation of a poly(amic acid) followed by imidization is often employed.
Example: Synthesis of a Pyromellitic Diimide-Based Polymer (PB-PyDI) [1]
-
Monomers: N,N′-Di-2-decyltetradecyl-3,6-bis(4-aminophenyl)pyromellitic diimide and pyromellitic dianhydride.
-
Solvent: 1-methyl-2-pyrrolidone (NMP).
-
Procedure:
-
Stir the diamine monomer and pyromellitic dianhydride in NMP to form the poly(amic acid).
-
Perform chemical imidization by adding a dehydrating agent, which is a mixture of acetic anhydride (B1165640) and pyridine.
-
Electrochemical Characterization by Cyclic Voltammetry (CV)
Cyclic voltammetry is a key technique to investigate the redox properties of pyromellitic diimide and its derivatives.
-
Working Electrode: Platinum or glassy carbon electrode.
-
Counter Electrode: Platinum wire.
-
Reference Electrode: Ag/Ag+.
-
Electrolyte: A solution of a supporting electrolyte, such as 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆), in an appropriate solvent (e.g., acetonitrile (B52724) or dimethylformamide).
-
Analyte: The pyromellitic diimide derivative at a concentration of approximately 1 mM.
-
Procedure:
-
Assemble the three-electrode cell.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Scan the potential within a defined range and record the resulting current.
-
The ferrocene/ferrocenium (Fc/Fc⁺) redox couple can be used as an internal standard for potential calibration.[1]
-
Visualizing Chemical Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key chemical synthesis pathways and logical relationships for pyromellitic diimide.
Caption: General synthesis of N,N'-disubstituted pyromellitic diimides.
Caption: Two-step synthesis of pyromellitic diimide-based polyimides.
Caption: Stepwise electrochemical reduction of the pyromellitic diimide core.
References
- 1. Synthesis and Characterization of a Pyromellitic Diimide-Based Polymer with C- and N-Main Chain links: Matrix for Solution-Processable n-Channel Field-effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PYROMELLITIC DIIMIDE CAS#: 2550-73-4 [m.chemicalbook.com]
- 3. 2550-73-4 CAS MSDS (PYROMELLITIC DIIMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. pyromellitic diimide | CAS#:2550-73-4 | Chemsrc [chemsrc.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. mdpi.com [mdpi.com]
- 7. Naphthalene Diimide and Pyromellitic Diimide Networks as Cathode Materials in Lithium‐ion Batteries: on the Instability of Pyromellitic Diimide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. Crystal structure of N,N′-dibenzylpyromellitic diimide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.iucr.org [journals.iucr.org]
- 12. Crystal structure of N,N′-didecylpyromellitic diimide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal structure of N, N'-di-decyl-pyromellitic di-imide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. commons.stmarytx.edu [commons.stmarytx.edu]
